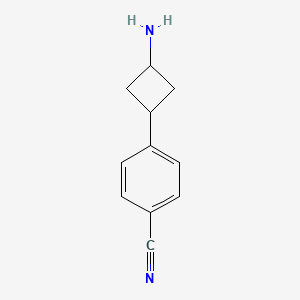
4-(3-Aminocyclobutyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminocyclobutyl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It consists of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-aminocyclobutylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminocyclobutyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the periplasmic adapter protein AcrA and the efflux pump AcrB in bacteria, thereby inhibiting their function. This inhibition prevents the bacteria from expelling antibiotics, making them more susceptible to treatment . The compound’s interaction with these proteins involves hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the cyclobutyl ring.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: Shares the cyclobutyl ring but has a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(3-Aminocyclobutyl)benzonitrile is unique due to its combination of a benzonitrile group and a cyclobutyl ring with an amino substitution. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
149506-15-0 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-(3-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |
InChI-Schlüssel |
MLZPXGWETGEYDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



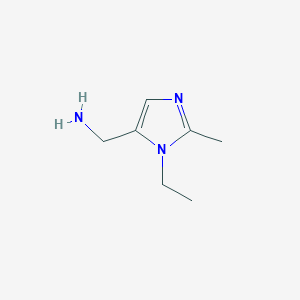
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
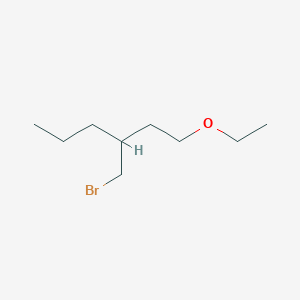
![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
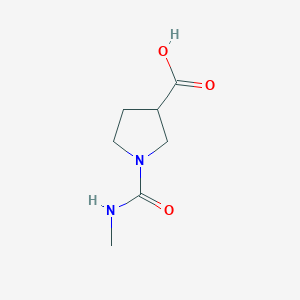


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
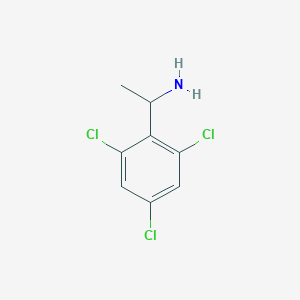
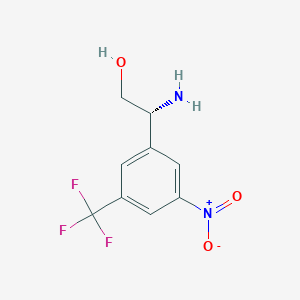
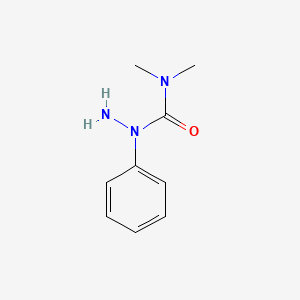
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
